吡咯喹啉醌

概述

描述

Pyrroloquinoline quinone, also known as methoxatin, is a redox cofactor and antioxidant. It was first identified as a cofactor for bacterial dehydrogenases in the late 1960s. This compound is found in various foods, including fruits, vegetables, and fermented products. Pyrroloquinoline quinone is known for its role in biological processes such as growth, development, and mitochondrial function .

科学研究应用

Pyrroloquinoline quinone has a wide range of scientific research applications:

Chemistry: It is used as a redox cofactor in various enzymatic reactions, particularly in bacterial dehydrogenases.

Biology: Pyrroloquinoline quinone plays a role in cellular growth, differentiation, and mitochondrial biogenesis.

Medicine: The compound has potential therapeutic applications due to its antioxidant and neuroprotective properties.

作用机制

Target of Action

Pyrroloquinoline quinone (PQQ) is a redox cofactor primarily targeting several dehydrogenases . It interacts with quinohemoprotein ethanol dehydrogenase type-1, quinoprotein glucose dehydrogenase B, pyrroloquinoline-quinone synthase, quinoprotein ethanol dehydrogenase, and quinohemoprotein alcohol dehydrogenase ADH IIB . These enzymes play crucial roles in various metabolic processes, including glucose metabolism and alcohol breakdown .

Mode of Action

As a redox cofactor, PQQ catalyzes continuous redox reactions involving the oxidation of various substrates . It is capable of accepting and donating electrons, thereby playing a key role in redox homeostasis . PQQ’s interaction with its target enzymes facilitates these redox reactions, leading to changes in the metabolic processes they govern .

Biochemical Pathways

PQQ is involved in numerous biochemical pathways. It is synthesized via a complex pathway involving the condensation of tyrosine, glutamate, and acetate . This pathway is integral to its role in bacterial redox reactions and growth processes . PQQ also influences the cAMP-responsive element-binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) and insulin signaling pathways .

Pharmacokinetics

It is known that pqq can be absorbed by the lower intestinal tract . Its bioavailability is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The action of PQQ results in a multitude of physiological and biochemical effects. It has been shown to have antioxidant properties, protecting living cells from oxidative damage . PQQ also stimulates growth in both mammals and plants . Furthermore, it has been implicated in neuroprotection, anti-diabetes, and immune enhancement .

Action Environment

The action of PQQ can be influenced by various environmental factors. For instance, its wide distribution in dietary sources, including vegetables and meats, contributes to its presence in human and rat tissues . Moreover, the efficiency of PQQ production can be affected by the lack of in-depth understanding of PQQ biosynthesis and regulation . Future research is needed to fully understand how environmental factors influence PQQ’s action, efficacy, and stability.

生化分析

Biochemical Properties

Pyrroloquinoline quinone acts as a redox cofactor, a free radical scavenger, and an amine oxidase catalyst . It participates in redox cycling and exhibits antioxidant activity . It can protect against oxidation and enhance immune function . PQQ covalently interacts with different enzymes and the proteins interacting with PQQ were originally termed as quinoproteins .

Cellular Effects

PQQ has numerous effects on cellular and mitochondrial metabolism . It has been reported to have neuroprotective effects, which has been used as a new type of drug for the treatment of neurodegenerative diseases . PQQ has the functions of regulating blood sugar level and reducing blood lipid index . Additionally, PQQ can be easily absorbed by the lower intestinal tract with no toxicity and genotoxicity in oral administration, so PQQ can be taken orally for improving the health status .

Molecular Mechanism

As a redox cofactor, PQQ is capable of catalyzing continuous redox reactions involving oxidation of thiols, riboflavin, ubiquinone, terminal cytochromes, tocopheroxyl radicals, and nicotinamide adenine dinucleotide cofactors . PQQ stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .

Temporal Effects in Laboratory Settings

PQQ has been shown to have a moderate effect on mitochondrial biogenesis and content, and a metabolic variation in non-diseased retinal ganglion cell-related tissues was identified after PQQ treatment . PQQ is neuroprotective in two models of retinal ganglion cell degeneration .

Dosage Effects in Animal Models

In animal studies, PQQ deficiency increased the plasma glucose level, reduced hepatic mitochondrial content by 20–30%, and elevated plasma lipid levels, while PQQ supplementation reversed the mitochondrial alterations and metabolic impairment and significantly improved the lipid profile in diabetic rats .

Metabolic Pathways

PQQ is a quinone cofactor and is reported to have numerous effects on cellular and mitochondrial metabolism . It has been shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .

Transport and Distribution

The transport and distribution mechanisms of PQQ remain unclear. It is known that PQQ is a ubiquitous molecule that influences a multitude of physiological and biochemical processes and has been established to be beneficial for growth and stress tolerance in both bacteria and higher organisms .

Subcellular Localization

PQQ is initially characterized as a redox cofactor for membrane-bound dehydrogenases in the bacterial system . Subsequently, PQQ was shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .

准备方法

Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Klebsiella pneumoniae which naturally produce pyrroloquinoline quinone. The chemical synthesis involves multiple steps, including the formation of a tricyclic structure with quinone moieties .

Industrial Production Methods: Industrial production of pyrroloquinoline quinone typically involves microbial fermentation due to its efficiency and cost-effectiveness. High-yielding strains of bacteria are selected and optimized for maximum production. The fermentation process is followed by extraction and purification to obtain the final product .

化学反应分析

Types of Reactions: Pyrroloquinoline quinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox cycling and exhibiting antioxidant activity .

Common Reagents and Conditions: Common reagents used in reactions involving pyrroloquinoline quinone include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the quinone structure .

Major Products: The major products formed from reactions involving pyrroloquinoline quinone include oxidized and reduced forms of the compound. These products retain the quinone structure and exhibit similar redox properties .

相似化合物的比较

Pyrroloquinoline quinone is unique due to its combined properties of a redox cofactor, antioxidant, and signaling molecule. Similar compounds include:

Ascorbic Acid (Vitamin C): Both are antioxidants, but pyrroloquinoline quinone also acts as a redox cofactor.

Riboflavin (Vitamin B2): Both are involved in redox reactions, but pyrroloquinoline quinone has a broader range of biological activities.

Pyridoxal-5-Phosphate (Vitamin B6): Both participate in enzymatic reactions, but pyrroloquinoline quinone has additional roles in cellular signaling and mitochondrial function.

生物活性

Pyrroloquinoline quinone (PQQ) is a redox cofactor known for its significant biological activities, particularly in mitochondrial function, neuroprotection, and metabolic regulation. This article synthesizes various research findings and case studies to provide a comprehensive overview of PQQ's biological activity.

Overview of Pyrroloquinoline Quinone

PQQ is a small quinone molecule that serves as a cofactor for several bacterial dehydrogenases and is found in various food sources, suggesting its importance in human nutrition. Recent studies have proposed that PQQ may function similarly to a vitamin due to its essential roles in metabolism, growth, and immune function in mammals .

-

Mitochondrial Biogenesis and Function

- PQQ has been shown to enhance mitochondrial biogenesis by activating peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which is crucial for the generation of new mitochondria. This effect is mediated through various signaling pathways, including the SIRT1/PGC-1α pathway .

- In animal models, dietary supplementation with PQQ has resulted in increased mitochondrial numbers and improved lipid metabolism, enhancing overall energy production and reducing oxidative stress within cells .

-

Neuroprotective Effects

- PQQ exhibits neuroprotective properties by preventing neuronal damage in models of neurodegeneration, such as Parkinson's disease. It protects against rotenone-induced neurotoxicity by promoting mitochondrial function and regulating mitochondrial dynamics .

- Studies indicate that PQQ may help maintain cognitive function and reduce the risk of neurodegenerative diseases through its antioxidant properties and ability to modulate cellular signaling pathways involved in neuronal health .

-

Antioxidant Properties

- As an antioxidant, PQQ scavenges free radicals, thereby reducing oxidative stress which is linked to various chronic diseases. This antioxidant capacity contributes to its potential longevity and anti-inflammatory effects .

- PQQ's ability to modulate redox reactions is critical for its role in cellular metabolism and protection against oxidative damage .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Ouchi et al. (2013) | Demonstrated that PQQ acts as a free radical scavenger, reducing oxidative stress in various cell types. |

| Chan et al. (2021) | Reported that PQQ improves mitochondrial function and ATP production in retinal pigment epithelium cells. |

| Sasakura et al. (2017) | Found that PQQ supplementation enhances antioxidant potential in humans, improving metabolic health markers. |

| Teymourian et al. (2020) | Highlighted PQQ's role as a glucose sensor, suggesting applications in diabetes management through its metabolic regulation capabilities. |

Clinical Implications

The biological activities of PQQ suggest several clinical applications:

- Metabolic Disorders : Given its role in enhancing mitochondrial function and lipid metabolism, PQQ may be beneficial for obesity management and metabolic syndrome treatment .

- Neurodegenerative Diseases : The neuroprotective effects of PQQ indicate its potential use as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

- Antioxidant Therapy : Due to its strong antioxidant properties, PQQ could be explored as a supplement for preventing oxidative stress-related diseases.

属性

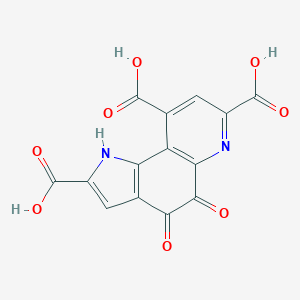

IUPAC Name |

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZSJMASHPLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041162 | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72909-34-3 | |

| Record name | Pyrroloquinoline quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72909-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072909343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroloquinoline Quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47819QGH5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。